
Methylidene(phenyl)(2,4,6-trimethylphenyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylidene(phenyl)(2,4,6-trimethylphenyl)silane is an organosilicon compound with the molecular formula C16H18Si This compound is characterized by the presence of a silicon atom bonded to a phenyl group, a 2,4,6-trimethylphenyl group, and a methylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methylidene(phenyl)(2,4,6-trimethylphenyl)silane typically involves the reaction of phenylsilane with 2,4,6-trimethylbenzaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate silanol, which is then dehydrated to yield the desired silane compound. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of catalysts and reaction conditions is crucial to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Methylidene(phenyl)(2,4,6-trimethylphenyl)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.
Substitution: The methylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silane hydrides.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
Methylidene(phenyl)(2,4,6-trimethylphenyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Materials Science: The compound is utilized in the development of silicon-based materials with unique properties, such as high thermal stability and resistance to oxidation.
Biology and Medicine: Research is ongoing to explore its potential as a building block for biologically active molecules and drug delivery systems.
Industry: It finds applications in the production of specialty polymers and coatings.
作用機序
The mechanism by which Methylidene(phenyl)(2,4,6-trimethylphenyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The presence of the phenyl and 2,4,6-trimethylphenyl groups enhances the compound’s stability and reactivity, making it a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
Phenylsilane: Similar structure but lacks the 2,4,6-trimethylphenyl group.
Trimethylphenylsilane: Contains a trimethylphenyl group but lacks the phenyl group.
Diphenylsilane: Contains two phenyl groups instead of one phenyl and one 2,4,6-trimethylphenyl group.
Uniqueness
Methylidene(phenyl)(2,4,6-trimethylphenyl)silane is unique due to the presence of both phenyl and 2,4,6-trimethylphenyl groups, which confer distinct chemical properties. This combination enhances the compound’s stability and reactivity, making it a valuable intermediate in the synthesis of complex organosilicon compounds.
特性
CAS番号 |
646522-56-7 |
|---|---|
分子式 |
C16H18Si |
分子量 |
238.40 g/mol |
IUPAC名 |
methylidene-phenyl-(2,4,6-trimethylphenyl)silane |
InChI |
InChI=1S/C16H18Si/c1-12-10-13(2)16(14(3)11-12)17(4)15-8-6-5-7-9-15/h5-11H,4H2,1-3H3 |
InChIキー |
OUFPSYNKGDELNH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)[Si](=C)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Naphthalene, 2-bromo-7-[(4-methylphenyl)sulfonyl]-](/img/structure/B12586263.png)
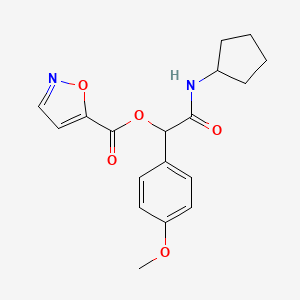
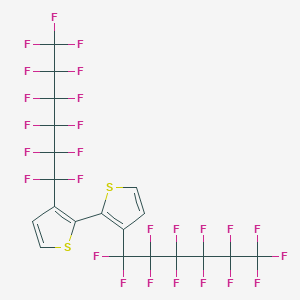
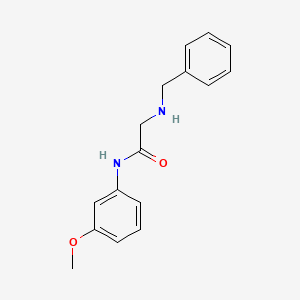
![2-[1-(Iodomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12586280.png)
![2H-1-Benzopyran-2-one, 7-[3-(acetyloxy)propoxy]-](/img/structure/B12586286.png)
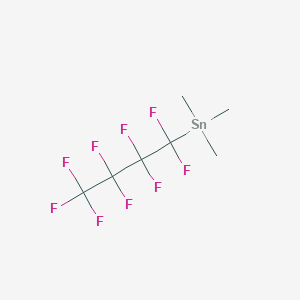
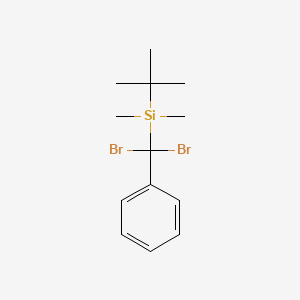
![2,5-Dibutoxy-4-[(4-methylphenyl)sulfanyl]aniline--hydrogen chloride (1/1)](/img/structure/B12586298.png)

![(E)-1-{4-[(10-Bromodecyl)oxy]phenyl}-2-(4-hexylphenyl)diazene](/img/structure/B12586316.png)
